molecular formula C13H14N2 B1425731 2-Methyl-5-[(pyridin-2-yl)methyl]aniline CAS No. 1462272-76-9

2-Methyl-5-[(pyridin-2-yl)methyl]aniline

Cat. No.: B1425731
CAS No.: 1462272-76-9
M. Wt: 198.26 g/mol
InChI Key: RWVKDRAOUCTQLZ-UHFFFAOYSA-N
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Description

2-Methyl-5-[(pyridin-2-yl)methyl]aniline is an organic compound that features a methyl group and a pyridin-2-ylmethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(pyridin-2-yl)methyl]aniline typically involves the reaction of 2-methyl-5-nitrobenzyl chloride with pyridine-2-carboxaldehyde under reducing conditions. The nitro group is reduced to an amine, forming the desired product. Common reagents used in this synthesis include palladium catalysts and hydrogen gas .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(pyridin-2-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Methyl-5-[(pyridin-2-yl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[(pyridin-3-yl)methyl]aniline
  • 2-Methyl-5-[(pyridin-4-yl)methyl]aniline
  • 2-Methyl-5-[(pyridin-2-yl)ethyl]aniline

Uniqueness

2-Methyl-5-[(pyridin-2-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-methyl-5-(pyridin-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-5-6-11(9-13(10)14)8-12-4-2-3-7-15-12/h2-7,9H,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVKDRAOUCTQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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